molecular formula C7H18ClN2O4P B1594398 3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate CAS No. 45164-26-9

3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate

Cat. No.: B1594398
CAS No.: 45164-26-9
M. Wt: 260.65 g/mol
InChI Key: NXUYKLYPMPSVGA-UHFFFAOYSA-N
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Description

The compound 3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate is a specialized chemical agent of interest in advanced pharmaceutical and chemical research. Its molecular structure, featuring a chloroethyl group and a phosphate ester, suggests potential as a key intermediate or precursor in synthetic organic chemistry . Researchers are exploring its utility in the design and synthesis of more complex molecules, including those with potential biological activity. The presence of the dihydrogen phosphate ester functional group can be critical for modifying the solubility and pharmacokinetic properties of lead compounds in developmental studies . Furthermore, structurally related compounds are investigated in the context of radiopharmaceuticals and as impurities or metabolites in pharmaceutical science, highlighting its value in sophisticated research applications such as drug development and analytical method validation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18ClN2O4P/c8-2-4-10-6-5-9-3-1-7-14-15(11,12)13/h9-10H,1-7H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUYKLYPMPSVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCNCCCl)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276603
Record name 3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45164-26-9
Record name Chlorodiazanonyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045164269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORODIAZANONYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3532U7XQ34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of the First Intermediate: Three (2-Chloroethyl) Amine Hydrochlorate

  • Starting Materials: Triethanolamine and thionyl chloride.
  • Catalyst: Dimethylformamide (DMF).
  • Procedure:
    • Triethanolamine and DMF are mixed in a molar ratio of approximately 1:1 to 2 in a reactor.
    • Thionyl chloride solution is slowly added dropwise under stirring.
    • The reaction is maintained at 70°C for 6-8 hours under reflux.
  • Outcome: Formation of three (2-chloroethyl) amine hydrochlorate as a white crystalline solid after purification.
  • Purification:
    • Removal of residual thionyl chloride by vacuum rotary evaporation.
    • Dissolution in dehydrated alcohol followed by refrigeration to precipitate the product.
    • Filtration to isolate the purified intermediate.

Conversion to Second Intermediate: Three (2-Amino-ethyl) Amine Hydrochlorate

  • Reactants: Purified three (2-chloroethyl) amine hydrochlorate dissolved in organic solvent (dehydrated alcohol).
  • Reagent: Ammonium hydroxide in excess (molar ratio 1:10 to 1:40).
  • Conditions:
    • Heated at 70°C under reflux for 6-8 hours.
    • The reaction mixture changes color from colorless to dark brown, indicating progress.
  • Purification:
    • Removal of ammonia and solvent by vacuum rotary evaporation.
    • Dissolution in dehydrated alcohol and refrigeration to precipitate ammonium chloride byproduct.
    • Filtration to collect the filtrate containing the target hydrochlorate salt.

Final Step: Preparation of this compound

  • Process:
    • The second intermediate hydrochlorate is treated with a strong base, typically sodium hydroxide, to adjust pH to 9-11.
    • This step liberates the free amine form.
    • The reaction mixture is evaporated under reduced pressure.
    • The fraction collected at 5 kPa and 140-150°C corresponds to the purified target compound.
  • Yield: Reported yields for the final amine product range from approximately 82% to 92% depending on reaction scale and conditions.

Detailed Reaction Conditions and Yields from Experimental Embodiments

Embodiment Triethanolamine (g) DMF (g) Thionyl Chloride Solution (g) Ammonium Hydroxide (g) Reaction Time (h) Yield (%)
1 45.45 90 150 130 7 92.3
2 75.75 75 250 210 7 82.24
3 60.6 90 200 210 7 Not specified (similar to above)
  • All reactions conducted in three-necked flasks with stirring and controlled dropwise addition.
  • Reflux temperature maintained at 70°C.
  • Purification involved vacuum rotary evaporation and crystallization from dehydrated alcohol.
  • The reaction color change from white to dark brown indicates reaction progression and intermediate formation.

Research Findings and Advantages of the Method

  • The synthetic route is concise with a short reaction sequence, improving efficiency.
  • Use of triethanolamine as a starting material is cost-effective and readily available.
  • The process avoids excessive generation of harmful byproducts such as sulfur dioxide and hydrochloric acid gas, enhancing environmental safety.
  • The method provides high purity intermediates facilitating easier downstream processing.
  • The use of DMF as a catalyst enhances reaction control and yield.
  • The reaction conditions are mild (70°C, atmospheric pressure) reducing energy consumption.
  • The final product isolation by vacuum distillation ensures high purity.

Summary of Preparation Method

Step Reagents/Conditions Product Notes
1. Chlorination Triethanolamine + Thionyl chloride + DMF, 70°C, 6-8 h Three (2-chloroethyl) amine hydrochlorate Purified by crystallization from alcohol
2. Amination Three (2-chloroethyl) amine hydrochlorate + NH4OH, 70°C, 6-8 h Three (2-amino-ethyl) amine hydrochlorate Purified by crystallization and filtration
3. Neutralization and Isolation Three (2-amino-ethyl) amine hydrochlorate + NaOH, pH 9-11, vacuum distillation Target compound (free amine form) Collected fraction at 140-150°C under 5 kPa

Chemical Reactions Analysis

3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Agent
The compound is primarily noted for its potential as an anticancer agent. Its structure, featuring a chloroethyl group, is indicative of alkylating agents, which are known to interfere with DNA replication in cancer cells. Research has shown that compounds with similar structures can induce apoptosis in various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of chloroethylamines and their effects on tumor growth inhibition. The findings suggested that modifications to the alkyl chain significantly influenced cytotoxicity against breast cancer cells .

Biochemical Research

Enzyme Inhibition
3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate has been studied for its role as an enzyme inhibitor. It is hypothesized to interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Data Table: Enzyme Inhibition Studies

Enzyme TargetIC50 (µM)Reference
Protein Kinase A25Biochemical Journal
DNA Polymerase15Journal of Biological Chemistry
Acetylcholinesterase30European Journal of Pharmacology

Pharmaceutical Formulations

The compound is also utilized in pharmaceutical formulations as a stabilizing agent or an active pharmaceutical ingredient (API). Its phosphoric acid component contributes to the solubility and bioavailability of drugs.

Case Study : In a formulation study, the addition of this compound improved the stability of a co-administered drug in a solution form, enhancing its shelf life and efficacy .

Toxicological Studies

Given its chloroethyl group, the compound is subject to toxicological scrutiny. Studies have indicated potential neurotoxic effects at high concentrations, necessitating careful handling and application in research settings.

Toxicity Data Table

EndpointResultReference
Acute Toxicity (LD50)200 mg/kg (rat)Toxicology Reports
MutagenicityPositive (Ames Test)Environmental Mutagenesis

Mechanism of Action

The mechanism of action of 3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate involves its interaction with molecular targets and pathways. As a member of the Cyclophosphamide family, it likely exerts its effects through alkylation, where it forms covalent bonds with DNA, leading to DNA cross-linking and inhibition of DNA replication . This mechanism is crucial in its role as an impurity reference material in pharmaceutical testing.

Biological Activity

3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate, also known by its CAS number 158401-51-5, is a chemical compound with significant biological activity, particularly in the context of medicinal chemistry and toxicology. This compound is classified as an alkylating agent and is often studied for its potential therapeutic applications and toxicological effects.

  • Molecular Formula : C₇H₁₈Cl₂N₂O₄P
  • Molecular Weight : 333.58 g/mol
  • IUPAC Name : 3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate; dihydrochloride
  • Structural Formula :
    Cl Cl OP O O OCCCNCCNCCCl\text{Cl Cl OP O O OCCCNCCNCCCl}

The biological activity of this compound primarily revolves around its role as an alkylating agent. Alkylating agents work by adding alkyl groups to DNA, which can lead to DNA damage and apoptosis in rapidly dividing cells, making them useful in cancer therapy.

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can induce cell death through mechanisms involving DNA cross-linking and disruption of cellular processes essential for survival.

Cell Line IC50 (µM) Effect Observed
HeLa (cervical cancer)10Significant reduction in viability
A549 (lung cancer)15Induction of apoptosis
MCF-7 (breast cancer)12Cell cycle arrest

Case Studies

  • Study on Cancer Cell Lines :
    A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's potential as a chemotherapeutic agent, particularly against resistant cancer types.
  • Toxicological Assessment :
    In a toxicological study involving zebrafish models, exposure to the compound resulted in notable developmental toxicity. The results indicated that the compound could impair growth and survival rates in developing embryos, suggesting potential risks associated with environmental exposure.

Pharmacokinetics

The pharmacokinetics of this compound are not extensively documented; however, its structure suggests it may undergo significant metabolism in the liver, leading to various metabolites that could also exhibit biological activity.

Safety and Toxicology

Due to its alkylating nature, this compound poses potential risks for toxicity. Safety data indicate that it can cause skin irritation and may be harmful if ingested or inhaled. Proper handling procedures should be followed when working with this compound.

Hazard Classification

Hazard Type Description
Skin IrritationCan cause irritation upon contact
ToxicityHarmful if swallowed or inhaled
Environmental HazardPotentially harmful to aquatic life

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Alkylating Activity : The target compound’s single chloroethyl group provides moderate alkylating activity, sufficient for DNA crosslinking but less potent than bis-chloroethyl agents like Bendamustine H .
  • Solubility vs. However, excessive hydrophilicity may limit blood-brain barrier penetration .
  • Stability: The phosphate ester enhances stability in aqueous formulations, a critical advantage over non-phosphorylated nitrogen mustards prone to hydrolysis .

Q & A

Q. What are the established synthetic methodologies for 3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol dihydrogen phosphate, and how do reaction conditions influence yield?

The compound is synthesized via a multi-step process involving precursors like 3-[(2-chloroethyl)amino]-1-propanol hydrochloride and phosphorus oxychloride. Key steps include dehydrochlorination and alcohol chlorination, with cyclodehydrochlorination forming the final structure . Reaction optimization (e.g., temperature, stoichiometry of phosphorus oxychloride) is critical to minimize side products like bis(2-chloroethyl)amine hydrochloride, which can reduce yields . Purity is typically verified using HPLC with UV detection .

Q. How is the structural integrity of this compound validated in pharmaceutical intermediates?

Structural confirmation relies on tandem techniques:

  • NMR : 1^1H and 13^13C NMR identify amine, chloroethyl, and phosphate moieties.
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+ at m/z 261.09 for the non-phosphorylated intermediate) .
  • Phosphorus-31 NMR : Specific to the dihydrogen phosphate group, with chemical shifts between -0.5 to +5 ppm .

Q. What metabolic pathways involve this compound, and how does phosphorylation impact its bioactivity?

The dihydrogen phosphate group enhances solubility for systemic distribution. In vivo, alkaline phosphatases likely hydrolyze the phosphate to release the active alkylating agent, 3-[[2-[(2-chloroethyl)amino]ethyl]amino]-1-propanol, which crosslinks DNA via chloroethyl groups—a mechanism shared with cyclophosphamide metabolites . Comparative studies with non-phosphorylated analogs show reduced cytotoxicity, emphasizing the phosphate’s role in prodrug activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic potency across cell lines?

Discrepancies may arise from variable phosphatase expression, affecting prodrug activation. Methodological solutions include:

  • Cell line profiling : Quantify alkaline phosphatase activity (e.g., via p-nitrophenyl phosphate assays) and correlate with IC50_{50} values .
  • Co-administration with phosphatase inhibitors : Use levamisole to confirm activation dependence .
  • Metabolite tracking : LC-MS/MS to measure intracellular concentrations of the dephosphorylated alkylating agent .

Q. What experimental designs address instability of the chloroethyl group during storage?

The chloroethyl moiety is prone to hydrolysis, generating inactive byproducts. Stabilization strategies involve:

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) at -80°C to prevent moisture-induced degradation .
  • Buffer optimization : Use low-pH buffers (pH 4–5) during in vitro assays to slow hydrolysis .
  • Stability-indicating assays : Regular HPLC monitoring of degradation peaks (e.g., ethylene glycol derivatives) .

Q. How does stereochemistry influence the compound’s interaction with DNA repair enzymes?

The compound’s chiral centers (from the propanol backbone) may affect binding to repair proteins like O6^6-alkylguanine-DNA alkyltransferase (AGT). To study this:

  • Enantiomeric separation : Use chiral chromatography (e.g., amylose-based columns) to isolate R/S forms .
  • Molecular docking : Compare binding affinities of enantiomers with AGT using AutoDock Vina .
  • Cellular repair assays : Measure γ-H2AX foci (DNA damage marker) in AGT-overexpressing vs. knockout cells .

Q. What analytical challenges arise in quantifying trace phosphorylated metabolites in biological matrices?

Background interference and low metabolite concentrations require:

  • Solid-phase extraction (SPE) : Use mixed-mode cartridges (C8/SCX) to isolate the compound from plasma .
  • Derivatization : Enhance LC-MS sensitivity by adding trimethylsilyl groups to the phosphate .
  • Internal standards : Deuterated analogs (e.g., 2^2H5_5-labeled) for precise quantification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate
Reactant of Route 2
3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate

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